Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(2,3)18-9(17)15-6-13(7-15)12(14)4-11(5-12,8-16)19-13/h16H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNPBQAMNJVLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a bicyclic framework that incorporates an oxygen atom, which may enhance its reactivity and biological properties.
Structural Characteristics
The compound contains several functional groups:
- Amino Group : Contributes to biological activity through interactions with biological targets.
- Hydroxymethyl Group : Offers potential for further chemical modifications.
- Spirocyclic Structure : Provides rigidity and three-dimensionality, which are advantageous in drug design.
Biological Activity
Research on the biological activity of this compound is still emerging, but initial findings suggest several potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
- Enzyme Inhibition : The structural features allow for the possibility of enzyme inhibition, particularly through interactions with active sites due to the presence of the amino and hydroxymethyl groups.
- Drug Development Potential : The unique structural characteristics may lend themselves to the development of novel therapeutics targeting specific diseases.
The mechanism of action for this compound is hypothesized to involve:
- Binding Interactions : The spirocyclic structure allows the compound to fit into enzyme or receptor binding pockets effectively.
- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, stabilizing interactions and modulating biological activity.
Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available precursors. Key methods include:
- [2+2] Cycloaddition Reaction : Used to construct the spirocyclic core.
- Functional Group Transformations : Introduce amino and hydroxymethyl groups through selective reactions.
Types of Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Hydroxymethyl can be oxidized to a carboxylic acid.
- Reduction : The amino group can be reduced to a primary amine.
- Substitution Reactions : The tert-butyl ester group can be hydrolyzed under acidic or basic conditions.
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Converts hydroxymethyl to carboxylic acid | Potassium permanganate |
| Reduction | Reduces amino group to primary amine | Lithium aluminum hydride |
| Substitution | Hydrolyzes tert-butyl ester | Hydrochloric acid or sodium hydroxide |
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among related spirocyclic compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate | N/A | C₁₄H₂₃N₂O₄ | 295.34 g/mol | 4-amino, hydroxymethyl, Boc |
| 1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid | 2490406-13-6 | C₁₅H₂₂N₂O₆ | 326.35 g/mol | Carboxylic acid, hydroxymethyl, Boc |
| 4-(Hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid | 2490400-58-1 | C₁₀H₁₄O₅ | 214.22 g/mol | Carboxylic acid, hydroxymethyl, oxetane ring |
| tert-Butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate | 2309465-46-9 | C₁₈H₃₁N₃O₄ | 353.46 g/mol | Aminomethyl, dimethylcarbamoyl, Boc, piperidine ring |
Functional Group Analysis
- Carboxylic Acid Derivatives (CAS 2490406-13-6, 2490400-58-1): These compounds lack the amino group but include carboxylic acid moieties, enabling salt formation or conjugation with amines/alcohols. Their lower molecular weights (214–326 g/mol) suggest better metabolic stability compared to the target compound .
- The piperidine ring expands the nitrogen-containing core, altering binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
